Boc-o-Methyl-D-serine

描述

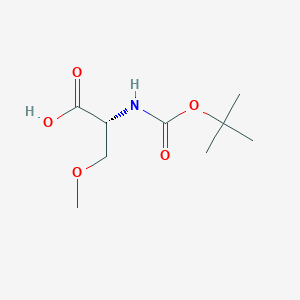

®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid is a compound that belongs to the class of amino acids with a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under acidic conditions. The presence of the methoxy group adds to its versatility in various chemical reactions.

作用机制

Target of Action

It’s known that this compound is used in the preparation of acylamino acid heterocyclyl amides and deuterated derivatives for the treatment of baf complex-related disorders .

Mode of Action

It’s known to be involved in the synthesis of other compounds, suggesting it may act as a precursor or intermediate in various biochemical reactions .

Biochemical Pathways

Boc-o-Methyl-D-serine is likely involved in amino acid metabolism, given its structure and known uses .

Result of Action

As a compound used in the preparation of acylamino acid heterocyclyl amides and deuterated derivatives, it likely contributes to the properties of these resulting compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound .

生化分析

Biochemical Properties

®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group in this compound is used to protect the amino group from unwanted reactions, allowing for selective reactions to occur at other functional groups. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the Boc group under specific conditions .

Cellular Effects

The effects of ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid on cellular processes are primarily related to its role as a protecting group in peptide synthesis. By protecting the amino group, this compound allows for the selective modification of peptides, which can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the use of Boc-protected amino acids in peptide synthesis can lead to the production of bioactive peptides that modulate cellular functions .

Molecular Mechanism

At the molecular level, ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid exerts its effects through the formation of stable covalent bonds with the amino group of target molecules. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. This selective deprotection mechanism is crucial for the stepwise synthesis of peptides and other complex molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid are important factors to consider. The Boc group is relatively stable under neutral and basic conditions but can be readily cleaved under acidic conditions. Over time, the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the Boc group can be effectively removed to yield the desired product without significant degradation .

Dosage Effects in Animal Models

The effects of ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, there may be adverse effects such as toxicity or unwanted interactions with other biomolecules. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid is involved in metabolic pathways related to peptide synthesis and degradation. The Boc group can be metabolized by enzymes such as peptidases, which cleave the protecting group to release the free amino group. This process is essential for the proper functioning of metabolic pathways that involve the synthesis and breakdown of peptides .

Transport and Distribution

The transport and distribution of ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can interact with various binding proteins that facilitate its distribution to specific cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.

化学反应分析

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Trifluoroacetic acid is often used to remove the Boc group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of a free amine or other protected amino acids.

科学研究应用

Synthesis Techniques

- Peptide Synthesis : Boc-o-Methyl-D-serine is commonly used in solid-phase peptide synthesis (SPPS), where it acts as a building block for constructing peptides with specific sequences. The Boc group can be removed under acidic conditions, allowing for the subsequent coupling of other amino acids.

- Formation of Derivatives : The compound can be utilized to synthesize various acylamino acid derivatives, which are crucial for developing bioactive compounds .

Biochemical Studies

This compound plays a significant role in studying protein interactions and enzyme mechanisms. Its ability to modulate cellular processes makes it valuable for investigating:

- Enzyme Activity : Researchers use this compound to explore the catalytic mechanisms of enzymes that interact with D-serine and its derivatives.

- Protein Structure : By incorporating this compound into peptides, scientists can analyze how modifications affect protein folding and stability .

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of D-serine and its derivatives, including:

- Neuropsychiatric Disorders : D-serine has been implicated as a co-agonist at NMDA receptors, making it a candidate for treating conditions like schizophrenia and major depressive disorder. Research indicates that this compound may enhance the efficacy of neuroprotective strategies by modulating neurotransmission .

- Drug Development : The compound is explored in the context of developing peptide-based drugs that target specific biological pathways involved in disease processes .

Case Study 1: Peptide-Based Drug Development

A study demonstrated that this compound was integral in synthesizing a peptide that exhibited significant binding affinity to NMDA receptors. This research provided insights into designing novel therapeutics aimed at enhancing cognitive function in neurodegenerative diseases.

Case Study 2: Enzyme Mechanism Exploration

In another investigation, this compound was used to probe the mechanism of serine racemase, an enzyme critical for D-serine production. The study revealed how modifications to the substrate influenced enzymatic activity and stability, paving the way for potential inhibitors that could regulate D-serine levels in pathological conditions .

相似化合物的比较

Similar Compounds

- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

- ®-2-((tert-Butoxycarbonyl)amino)-3-(3-(methylthio)phenyl)propanoic acid

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid is unique due to the presence of the methoxy group, which provides additional sites for chemical modification. This makes it more versatile in synthetic applications compared to similar compounds that lack this functional group.

生物活性

Boc-o-Methyl-D-serine is a synthetic derivative of D-serine, a naturally occurring amino acid that plays a crucial role in various biological processes, particularly in the central nervous system. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 219.237 g/mol

This compound is synthesized through the protection of the amino group with a Boc (tert-butoxycarbonyl) group and methylation of the hydroxyl group. This modification enhances its stability and solubility, making it suitable for various applications in biochemical research and drug development .

This compound acts primarily as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is integral to synaptic plasticity and memory function. D-serine, in its natural form, is known to bind to the glycine site of NMDA receptors, facilitating calcium influx and promoting neurotransmission . The modification in this compound enhances its binding affinity and bioavailability compared to D-serine.

3.1 Neurotransmission Modulation

Research indicates that this compound can modulate neurotransmitter release and enhance synaptic plasticity, which is crucial for learning and memory processes. It has been shown to improve cognitive functions in animal models, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases .

3.2 Antidepressant Effects

Studies have highlighted the role of D-serine as a biomarker for antidepressant response. Lower baseline levels of D-serine correlate with better responses to treatments like ketamine in patients with treatment-resistant depression . this compound may mimic these effects due to its structural similarity and action at NMDA receptors.

3.3 Potential in Schizophrenia Treatment

Clinical studies have explored D-serine's use in schizophrenia treatment, revealing that supplementation can improve symptoms by enhancing NMDA receptor function . Given this compound's properties, it may serve as an effective adjunct therapy for managing schizophrenia symptoms.

4. Case Studies and Clinical Findings

5. Applications in Drug Development

This compound is being investigated for its potential applications in:

- Peptide Synthesis: As a protected amino acid, it facilitates the selective introduction of serine residues in peptides.

- Drug Development: It aids in creating biologically active compounds targeting neurological disorders.

- Bioconjugation Techniques: Enhances drug delivery systems by attaching biomolecules effectively .

6. Safety and Efficacy

While this compound shows promise, safety studies are essential to assess potential nephrotoxicity associated with high doses of D-serine derivatives. Clinical trials indicate that doses up to 120 mg/kg/day have been administered without significant side effects, but ongoing monitoring is necessary to ensure patient safety .

属性

IUPAC Name |

(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMSGRWQUMJIR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650672 | |

| Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86123-95-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86123-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-(R)-2-amino-3-methoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。